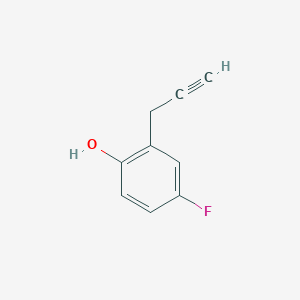
1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethylphenyl group, a methyl group, and a methylphenyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
-
Synthetic Route:
Step 1: Synthesis of the azide precursor: The azide precursor can be synthesized by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.
Step 2: Synthesis of the alkyne precursor: The alkyne precursor can be synthesized by reacting 2-methylphenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate.
Step 3: Cycloaddition reaction: The azide and alkyne precursors are then subjected to the Huisgen 1,3-dipolar cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Step 4: Carboxamide formation: The resulting triazole intermediate is then reacted with methyl isocyanate to form the final product, this compound.
-
Industrial Production Methods:
- The industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
-
Oxidation:
- The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
-
Reduction:
- Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered chemical properties.
-
Substitution:
- The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
-
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield amine or alcohol derivatives.
Scientific Research Applications
-
Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring serves as a versatile scaffold for the development of new chemical entities with diverse functionalities.
-
Biology:
- In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Triazole derivatives are known to interact with various biological targets, making them valuable tools for studying biochemical pathways.
-
Medicine:
- The compound has shown promise as a potential therapeutic agent. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential use in the treatment of infectious diseases and cancer.
-
Industry:
- In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure makes it a valuable precursor for the development of new materials and products.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or block the binding of ligands to receptors.
-
Pathways Involved:
- The compound’s effects on cellular pathways depend on its specific interactions with molecular targets. It may influence signaling pathways, gene expression, or cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
- 1-(4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-ethylphenyl)-5-methyl-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-ethylphenyl)-5-methyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness:
- The unique combination of functional groups in 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide imparts distinct chemical and biological properties. Its specific substitution pattern on the triazole ring may result in different interactions with molecular targets, leading to unique biological activities.
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-15-9-11-16(12-10-15)23-14(3)18(21-22-23)19(24)20-17-8-6-5-7-13(17)2/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNTJJVDRBBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
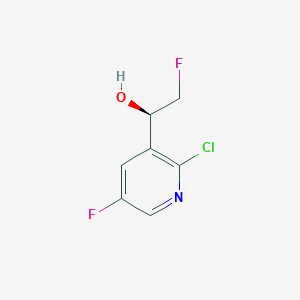
![6-(2-Chlorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468271.png)
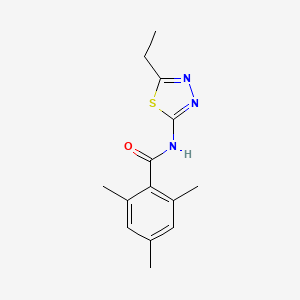
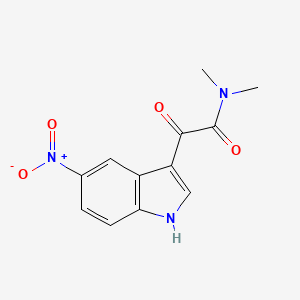
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide](/img/structure/B2468275.png)

![Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2468277.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2468280.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2468282.png)
![methyl 5-cyano-6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2468284.png)

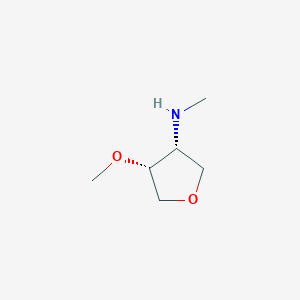
![2-Chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2468288.png)
